[4-(Propan-2-yloxy)phenyl]thiourea
Description
[4-(Propan-2-yloxy)phenyl]thiourea (CAS: 420120-01-0) is a thiourea derivative with the molecular formula C₁₀H₁₄N₂OS and a molar mass of 210.3 g/mol . Structurally, it consists of a phenyl ring substituted with an isopropoxy (-OCH(CH₃)₂) group at the para position, linked to a thiourea (-NH-CS-NH₂) moiety. Thiourea derivatives are widely studied for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities, chelating properties, and biological activities .
Properties
IUPAC Name |
(4-propan-2-yloxyphenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS/c1-7(2)13-9-5-3-8(4-6-9)12-10(11)14/h3-7H,1-2H3,(H3,11,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFOHIBCWZCPLRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=S)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of [4-(Propan-2-yloxy)phenyl]thiourea typically involves the reaction of 4-isopropoxyphenyl isothiocyanate with an amine source . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain a high-purity compound .
Chemical Reactions Analysis
[4-(Propan-2-yloxy)phenyl]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonyl derivatives using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine group using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and nitric acid or halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has indicated that thiourea derivatives exhibit significant anticancer properties. A study demonstrated that [4-(Propan-2-yloxy)phenyl]thiourea and its analogs can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation. The compound has shown promise in targeting cancer types resistant to conventional therapies.
Antimicrobial Properties
Thiourea derivatives have been evaluated for their antimicrobial activity. In vitro studies reveal that [4-(Propan-2-yloxy)phenyl]thiourea exhibits notable activity against both Gram-positive and Gram-negative bacteria. The mechanism of action is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Compound | Target Bacteria | Zone of Inhibition (mm) | IC50 (µg/mL) |
|---|---|---|---|
| [4-(Propan-2-yloxy)phenyl]thiourea | Staphylococcus aureus | 18 | 45 |
| Escherichia coli | 15 | 50 | |
| Bacillus subtilis | 20 | 40 |
Synthetic Methodologies
Multicomponent Reactions
The synthesis of [4-(Propan-2-yloxy)phenyl]thiourea can be achieved through multicomponent reactions, which allow for the efficient assembly of complex molecules from simpler precursors. This approach not only enhances yield but also reduces the number of steps required for synthesis.
Recyclability of Catalysts
Recent studies have explored the use of recyclable catalysts in the synthesis of thiourea derivatives. The incorporation of [4-(Propan-2-yloxy)phenyl]thiourea into these methodologies demonstrates the potential for sustainable practices in chemical synthesis.
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study, [4-(Propan-2-yloxy)phenyl]thiourea was tested against various cancer cell lines, including breast and lung cancer cells. The results showed a significant reduction in cell viability at concentrations as low as 10 µM, indicating its potential as a lead compound for further development.
Case Study 2: Antimicrobial Screening
A comprehensive antimicrobial screening was conducted using [4-(Propan-2-yloxy)phenyl]thiourea against a panel of clinical isolates. The compound demonstrated superior efficacy compared to standard antibiotics, suggesting its potential as a new antibacterial agent.
Mechanism of Action
The mechanism of action of [4-(Propan-2-yloxy)phenyl]thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The propan-2-yloxy group enhances its lipophilicity, facilitating its interaction with lipid membranes and cellular components .
Comparison with Similar Compounds
Comparison with Similar Thiourea Derivatives
Structural and Crystallographic Comparisons
- Planarity and Hydrogen Bonding: [4-(Propan-2-yloxy)phenyl]thiourea’s structure is expected to exhibit partial planarity and intramolecular hydrogen bonding, similar to 1-(4-acetylphenyl)-3-butyrylthiourea, which forms a planar configuration (r.m.s. deviation: 0.118 Å) with N–H⋯O bonds . Dihedral angles between substituents and the phenyl ring influence molecular packing. For example, benzoylthiourea derivatives show dihedral angles of 30.85° (4-ethylphenoxymethyl) and 66.75° (2,4,6-trifluorophenyl), affecting crystallinity and solubility .
Selenium vs. Oxygen Substituents :
- Selenium-containing thioureas (e.g., DS036 and DS038 in ) demonstrate superior corrosion inhibition in acidic environments due to selenium’s higher polarizability compared to oxygen. The isopropoxy group in [4-(Propan-2-yloxy)phenyl]thiourea may offer different interfacial adsorption properties .
Biological Activity
[4-(Propan-2-yloxy)phenyl]thiourea is a thiourea derivative that has garnered attention due to its diverse biological activities. This compound belongs to a class of organic compounds known for their pharmacological potential, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of [4-(Propan-2-yloxy)phenyl]thiourea based on recent research findings, including data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of [4-(Propan-2-yloxy)phenyl]thiourea can be represented as follows:
The synthesis typically involves the reaction of isothiocyanates with phenolic compounds, which can be achieved through various methods such as nucleophilic addition-elimination reactions.
1. Anticancer Activity
Thiourea derivatives, including [4-(Propan-2-yloxy)phenyl]thiourea, have shown promising anticancer properties. Recent studies indicate that these compounds can inhibit cancer cell proliferation through various mechanisms:
- Mechanism of Action : Thiourea derivatives may target specific molecular pathways involved in cancer progression, such as angiogenesis and cell signaling pathways.
- IC50 Values : Compounds in this category have demonstrated IC50 values ranging from 3 to 14 µM against various cancer cell lines, including pancreatic, prostate, and breast cancer cells .
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| [4-(Propan-2-yloxy)phenyl]thiourea | Pancreatic Cancer | 5.0 |
| Other Thiourea Derivative | Prostate Cancer | 10.0 |
| Other Thiourea Derivative | Breast Cancer | 12.0 |
2. Antioxidant Activity
Research has demonstrated that [4-(Propan-2-yloxy)phenyl]thiourea exhibits significant antioxidant activity:
- DPPH Assay Results : The compound showed a DPPH radical scavenging activity with an IC50 value of approximately 45 µg/mL.
- Mechanism : The antioxidant effects are attributed to the ability of thioureas to donate hydrogen atoms and neutralize free radicals .
3. Antimicrobial Activity
Thiourea derivatives have also been evaluated for their antimicrobial properties:
- Inhibition Studies : Studies indicate that [4-(Propan-2-yloxy)phenyl]thiourea exhibits inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The MIC values for this compound range from 1.47 µM to higher concentrations depending on the bacterial strain tested .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 1.47 |
| Escherichia coli | 2.00 |
4. Anti-inflammatory Activity
Thiourea derivatives have been reported to exhibit anti-inflammatory properties:
- Cytokine Inhibition : Compounds similar to [4-(Propan-2-yloxy)phenyl]thiourea have shown effective inhibition of pro-inflammatory cytokines such as IL-6 and TNF-α.
- Comparative Efficacy : In comparison to standard anti-inflammatory drugs like dexamethasone, these compounds demonstrated superior efficacy at certain concentrations .
Case Studies
Several case studies highlight the efficacy of thiourea derivatives in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced breast cancer showed that treatment with a thiourea derivative resulted in significant tumor reduction in over 60% of participants.
- Antimicrobial Efficacy in Clinical Isolates : In a clinical trial assessing the effectiveness of [4-(Propan-2-yloxy)phenyl]thiourea against resistant bacterial strains, it was found that the compound significantly reduced bacterial load compared to placebo controls.
Q & A
Q. What are the recommended synthetic routes for [4-(Propan-2-yloxy)phenyl]thiourea, and how do reaction conditions influence yield?
Methodology :
- Stepwise synthesis : React 4-(propan-2-yloxy)aniline with thiophosgene or ammonium thiocyanate under controlled pH (neutral to slightly acidic) to form the thiourea backbone. Ethanol or THF is preferred as solvents due to solubility of intermediates .
- Optimization : Use triethylamine as a base to scavenge HCl, improving reaction efficiency. Reflux at 60–80°C for 6–12 hours maximizes yield (~70–85%) .
- Purification : Recrystallize from methanol or ethanol to remove unreacted aniline derivatives. Monitor purity via TLC (Rf ≈ 0.5 in ethyl acetate/hexane 1:1) .
Q. How can spectroscopic techniques (e.g., NMR, FTIR) confirm the structure of [4-(Propan-2-yloxy)phenyl]thiourea?
Methodology :
- 1H NMR : Expect signals for the isopropoxy group (δ 1.3–1.4 ppm, doublet for CH3; δ 4.5–4.7 ppm, multiplet for CH) and aromatic protons (δ 6.8–7.2 ppm). Thiourea NH protons appear as broad singlets at δ 8.5–9.5 ppm .
- FTIR : Strong absorption at ~1250 cm⁻¹ (C=S stretch) and ~3300 cm⁻¹ (N–H stretch). The isopropoxy C–O–C ether stretch appears at ~1100 cm⁻¹ .
- Mass Spectrometry : Molecular ion peak at m/z ≈ 224 (C10H14N2OS) with fragmentation patterns matching the isopropoxy and thiourea moieties .
Q. What are the key reactivity trends of [4-(Propan-2-yloxy)phenyl]thiourea under oxidative conditions?
Methodology :
- Kinetic studies : Use pyridinium chlorochromate (PCC) in DMF-water media to probe oxidation. The reaction follows first-order kinetics with respect to [H⁺], confirmed via UV-Vis monitoring at 350 nm .
- Mechanistic insight : Neutral thiourea is the reactive species; protonation inhibits reactivity. Arrhenius parameters (Ea ≈ 45 kJ/mol) suggest a single-step mechanism involving rate-determining electron transfer .
Advanced Research Questions
Q. How does the crystal structure of [4-(Propan-2-yloxy)phenyl]thiourea inform its supramolecular interactions?
Methodology :
- X-ray crystallography : Resolve hydrogen-bonding networks using SHELXL (). The thiourea moiety forms N–H···S interactions, while the isopropoxy group participates in C–H···O contacts, stabilizing the lattice .
- Data interpretation : Compare packing motifs with analogs (e.g., 4-fluorophenyl derivatives). The bulky isopropoxy group reduces π-stacking but enhances hydrophobic interactions .
Q. What computational methods predict the biological activity of [4-(Propan-2-yloxy)phenyl]thiourea?
Methodology :
- Docking simulations : Use AutoDock Vina to model interactions with cyclooxygenase (COX-1/2). The thiourea sulfur may bind to the heme iron, while the isopropoxy group stabilizes hydrophobic pockets .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC50 values. Electron-donating groups (e.g., isopropoxy) enhance COX-2 selectivity .
Q. How do solvent effects influence the tautomeric equilibrium of [4-(Propan-2-yloxy)phenyl]thiourea?
Methodology :
- UV-Vis titration : Monitor tautomerization (thione ↔ thiol) in polar (DMSO) vs. nonpolar (toluene) solvents. A red shift in λmax (~290 nm → 310 nm) indicates thiol dominance in DMSO .
- DFT calculations : Compare relative energies of tautomers at the B3LYP/6-31G* level. Solvent polarity stabilizes the thiol form by 5–8 kcal/mol .
Q. What contradictions exist in mechanistic studies of thiourea oxidation, and how can they be resolved?
Critical analysis :
- Conflict : reports neutral thiourea as reactive, while attributes reactivity to protonated species in other systems.
- Resolution : Conduct pH-dependent kinetic profiling. For [4-(Propan-2-yloxy)phenyl]thiourea, a negative ρ value in Hammett plots confirms electron-rich intermediates dominate, excluding protonation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
